molecular formula C17H27NO4S3 B14383794 N-(4-octylphenyl)-1,3-dithiolan-2-imine;sulfuric acid CAS No. 89388-46-5

N-(4-octylphenyl)-1,3-dithiolan-2-imine;sulfuric acid

Cat. No.: B14383794
CAS No.: 89388-46-5
M. Wt: 405.6 g/mol
InChI Key: XXNSHBNOHKGPNB-UHFFFAOYSA-N
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Description

N-(4-octylphenyl)-1,3-dithiolan-2-imine;sulfuric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a dithiolan ring, an octylphenyl group, and an imine functionality, combined with sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-octylphenyl)-1,3-dithiolan-2-imine typically involves the reaction of 4-octylphenylamine with a dithiolane derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-octylphenyl)-1,3-dithiolan-2-imine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-octylphenyl)-1,3-dithiolan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-octylphenyl)-1,3-dithiolan-2-imine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-octylphenyl)-1,3-dithiolan-2-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The dithiolan ring and sulfuric acid components may also contribute to its reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-octyl-N-(4-octylphenyl)aniline
  • Bis(4-octylphenyl)amine
  • 4-octyl-N-(4-octylphenyl)benzenamine

Uniqueness

N-(4-octylphenyl)-1,3-dithiolan-2-imine stands out due to its unique combination of a dithiolan ring, an octylphenyl group, and an imine functionality. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89388-46-5

Molecular Formula

C17H27NO4S3

Molecular Weight

405.6 g/mol

IUPAC Name

N-(4-octylphenyl)-1,3-dithiolan-2-imine;sulfuric acid

InChI

InChI=1S/C17H25NS2.H2O4S/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-17-19-13-14-20-17;1-5(2,3)4/h9-12H,2-8,13-14H2,1H3;(H2,1,2,3,4)

InChI Key

XXNSHBNOHKGPNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N=C2SCCS2.OS(=O)(=O)O

Origin of Product

United States

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